molecular formula C12H12ClN3OS B11168056 2-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11168056
M. Wt: 281.76 g/mol
InChI Key: CARCVHGZYDFAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a thiadiazole ring substituted with a propan-2-yl group and a benzamide moiety with a chlorine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2-chlorobenzoyl chloride with the thiadiazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products will depend on the specific oxidation or reduction pathway.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or coordination complexes.

    Biological Studies: It can be used to study the interactions of thiadiazole derivatives with biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiadiazole ring and benzamide moiety can interact with the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound features a similar benzamide moiety but with a different heterocyclic ring.

    5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound has a similar benzamide structure but with different substituents on the aromatic ring.

Uniqueness

2-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring substituted with a propan-2-yl group. This structural feature can impart specific chemical and biological properties that are distinct from other benzamide derivatives.

Properties

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

2-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C12H12ClN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,16,17)

InChI Key

CARCVHGZYDFAFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.